molecular formula C15H11F2NO4S B2958699 (E)-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-phenylethenesulfonamide CAS No. 1089650-85-0

(E)-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-phenylethenesulfonamide

Cat. No. B2958699
CAS RN: 1089650-85-0
M. Wt: 339.31
InChI Key: OGTPAYIZOZVFFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-3-(2,2-Difluoro-1,3-benzodioxol-5-yl)acrylic acid” is a chemical compound with the CAS number 387350-55-2 . It is also known as "TRANS-3,4-(DIFLUOROMETHYLENEDIOXY)CINNAMIC ACID" .


Molecular Structure Analysis

The molecular formula of this compound is C10H6F2O4 .

Safety and Hazards

This compound is classified as a skin irritant (Skin Irrit. 2), eye irritant (Eye Irrit. 2A), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust/mist, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .

Mechanism of Action

Target of Action

The primary targets of EN300-26590037 are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

EN300-26590037 acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This results in the activation of downstream signaling pathways that mediate various cellular responses.

Biochemical Pathways

The inhibition of PDE3 and PDE4 by EN300-26590037 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A (PKA), which in turn phosphorylates various target proteins, leading to changes in cell function. For instance, PKA activation can lead to relaxation of smooth muscle cells, resulting in bronchodilation .

Result of Action

The dual inhibition of PDE3 and PDE4 by EN300-26590037 leads to both bronchodilator and non-steroidal anti-inflammatory effects . This makes it a potentially effective treatment for conditions like chronic obstructive pulmonary disease (COPD), where both bronchodilation and inflammation reduction are beneficial .

properties

IUPAC Name

(E)-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2NO4S/c16-15(17)21-13-7-6-12(10-14(13)22-15)18-23(19,20)9-8-11-4-2-1-3-5-11/h1-10,18H/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTPAYIZOZVFFG-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC3=C(C=C2)OC(O3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC3=C(C=C2)OC(O3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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